![molecular formula C15H11BrN2O2S B246166 4-bromo-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B246166.png)
4-bromo-N-(8-quinolinyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(8-quinolinyl)benzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BQS is a sulfonamide derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-bromo-N-(8-quinolinyl)benzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as carbonic anhydrase and topoisomerase II. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(8-quinolinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of cytokines such as TNF-α and IL-6. In addition, 4-bromo-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
4-bromo-N-(8-quinolinyl)benzenesulfonamide has several advantages as a research tool. The compound is relatively easy to synthesize and purify. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to exhibit a high degree of selectivity towards certain enzymes and cells. However, 4-bromo-N-(8-quinolinyl)benzenesulfonamide also has some limitations. The compound is relatively unstable and can degrade over time. In addition, 4-bromo-N-(8-quinolinyl)benzenesulfonamide has been found to exhibit cytotoxicity towards certain cells, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 4-bromo-N-(8-quinolinyl)benzenesulfonamide. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new applications for 4-bromo-N-(8-quinolinyl)benzenesulfonamide in fields such as medicinal chemistry and biochemistry. In addition, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(8-quinolinyl)benzenesulfonamide and its potential use as a research tool.
Scientific Research Applications
4-bromo-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C15H11BrN2O2S |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
4-bromo-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
InChI Key |
FQIIAMSIGINTCM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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